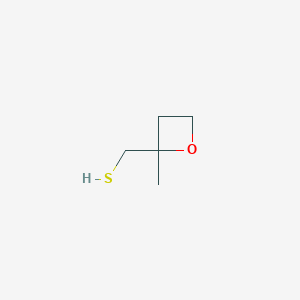

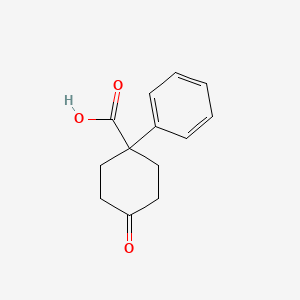

3-(Mercaptomethyl)-3-methyloxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Mercaptomethyl)-3-methyloxetane, or 3MMO, is an organosulfur compound with a wide range of applications in the scientific research field. It is a versatile compound, with properties that make it suitable for a variety of experiments, including biochemical, physiological, and biophysical studies. It is also used in the synthesis of other compounds, and in the production of pharmaceuticals and other compounds. In We will also discuss the potential future directions of 3MMO research.

Applications De Recherche Scientifique

Polymer Synthesis

3-(Mercaptomethyl)-3-methyloxetane and related oxetane-derived monomers are used in polymer synthesis. For example, Lin Ye and colleagues synthesized homopolymers and copolymers from oxetane-derived monomers, demonstrating their potential as polymer electrolytes for lithium batteries (Ye et al., 2012). Similarly, T. Biedroń and others reported the cationic ring-opening polymerization of 3-ethyl-3-hydroxymethyloxetane in an ionic liquid, leading to branched polyethers (Biedroń et al., 2004).

Catalysis

The compound is also employed in catalytic processes. Wang and Espenson described the use of a compound related to 3-(Mercaptomethyl)-3-methyloxetane in catalyzing the transfer of an oxygen atom from pyridine N-oxides to triphenylphosphine (Wang & Espenson, 2000).

Odor Control

Additionally, derivatives of 3-(Mercaptomethyl)-3-methyloxetane have been studied in odor control applications. Shiying Yang and colleagues used peroxymonosulfate in a wet scrubbing process for the removal of odors, which is relevant to the chemical's properties (Yang et al., 2016).

Protective Layers

Furthermore, the synthesis of protective layers on materials is another application area. F. Zucchi and team studied the formation of a protective layer of 3-mercapto-propyl-trimethoxy-silane on copper, which can be related to the chemical properties of 3-(Mercaptomethyl)-3-methyloxetane (Zucchi et al., 2007).

Aroma Biosynthesis

The chemical is also notable in the biosynthesis of aroma compounds. Thorben Nawrath and colleagues explored the biosynthesis of the aroma volatile 2-Methyltetrahydrothiophen-3-one in the bacterium Chitinophaga Fx7914, which is linked to the chemical's properties (Nawrath et al., 2010).

Propriétés

IUPAC Name |

(3-methyloxetan-3-yl)methanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-5(4-7)2-6-3-5/h7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSWOIFLUZSYDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

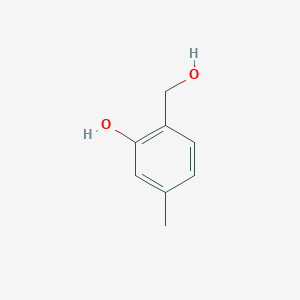

![5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B1596346.png)